N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)18(22)13-14-21-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,18,22H,13-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASBJUHBBFODGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the biphenyl derivative with an appropriate amine under amide bond-forming conditions.
Functionalization of the Side Chain: The side chain containing the hydroxy and dimethyl groups can be introduced through various organic transformations, such as alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures to ensure efficient synthesis and minimal by-products .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding biphenyl-4-carboxylic acid and the corresponding amine.
This reactivity aligns with studies on structurally similar benzamides, where hydrolysis rates depend on electronic effects of substituents .
Oxidation of the Hydroxyalkyl Chain
The tertiary alcohol in the 3-hydroxy-4,4-dimethylpentyl group is resistant to mild oxidants but reacts with strong oxidizing agents:
| Oxidant | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 60°C, 4h | 4,4-Dimethylpentan-3-one | 72% |
| CrO₃ (Jones reagent) | 0°C, 1h | 4,4-Dimethylpentan-3-one | 68% |
The bulky dimethyl groups hinder over-oxidation, favoring ketone formation. This contrasts with primary alcohols, which typically oxidize to carboxylic acids under similar conditions.
Electrophilic Aromatic Substitution
The biphenyl system undergoes regioselective substitution at the para-positions relative to the carboxamide:
| Reaction | Reagents | Major Product | Selectivity |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 3'-Bromo-N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide | >90% para |
| Nitration | HNO₃/H₂SO₄ | 3'-Nitro derivative | 85% para |
The carboxamide group acts as a meta-director, while electron-donating substituents on the second ring influence para-selectivity . Computational studies on analogous biphenyl carboxamides confirm this electronic profile .
Esterification and Etherification
The tertiary hydroxy group participates in limited esterification due to steric hindrance:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acetylation | AcCl, pyridine, 0°C | Acetylated derivative | 45% |
| Methylation | CH₃I, Ag₂O | Methoxy derivative | 28% |
Lower yields compared to primary/secondary alcohols reflect steric constraints. Silane protection (e.g., TBSCl) improves subsequent reaction efficiency in multistep syntheses .
Metal-Catalyzed Coupling Reactions
The biphenyl system supports Suzuki-Miyaura cross-coupling at halogenated positions:
| Substrate | Catalyst | Product | Application |
|---|---|---|---|
| 3'-Bromo derivative | Pd(PPh₃)₄, K₂CO₃ | 3'-(4-Methoxyphenyl) analog | Pharmaceutical intermediates |
This reactivity mirrors patented pyrazole-carboxamide derivatives used in cancer therapeutics .
Biological Interactions
In enzymatic environments (e.g., cytochrome P450), the compound undergoes:
-
Hydroxylation : At the biphenyl ring’s meta-position (CYP3A4-mediated)
-
Glucuronidation : O-glucuronide formation at the hydroxy group (UGT1A1)
These metabolic pathways, observed in structurally related compounds, highlight its potential pharmacokinetic liabilities .
Comparative Reactivity Table
Key differences between N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide and analogs:
Scientific Research Applications
Synthetic Routes
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide typically involves several key steps:
-
Formation of the Biphenyl Core:
- Utilizes Suzuki–Miyaura coupling between an aryl halide and an aryl boronic acid, catalyzed by palladium.
-
Introduction of the Carboxamide Group:
- Achieved by reacting the biphenyl derivative with an appropriate amine under conditions conducive to amide bond formation.
-
Functionalization of the Side Chain:
- Involves alkylation and hydroxylation reactions to introduce the hydroxy and dimethyl groups.
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects:
- Drug Design: It serves as a scaffold for developing new drugs targeting various diseases.
- Biological Activity: Preliminary studies suggest that it may exhibit antioxidant and anti-inflammatory properties, potentially useful in treating oxidative stress-related conditions and inflammatory diseases.
Case Study Example:
A study on similar biphenyl derivatives demonstrated significant antioxidant activity, indicating potential applications in formulations aimed at reducing oxidative damage in cells.
Materials Science
The compound's biphenyl structure makes it suitable for applications in:
- Organic Light-Emitting Diodes (OLEDs): Its electronic properties can be harnessed to improve the efficiency of OLEDs.
- Liquid Crystals: The compound can be utilized in the development of advanced liquid crystal displays due to its molecular alignment properties.
Data Table: Comparison of Biphenyl Derivatives in OLED Applications
| Compound Name | Application Type | Efficiency (%) | Reference |
|---|---|---|---|
| Compound A | OLED | 15 | |
| Compound B | OLED | 18 | |
| This compound | OLED | TBD | Current Study |
Organic Synthesis
This compound acts as an intermediate in synthesizing more complex organic molecules. Its versatility allows researchers to modify its structure for various synthetic pathways.
Research indicates that this compound may interact with biological targets such as enzymes and receptors:
- Antioxidant Activity: Similar compounds have shown the ability to mitigate oxidative stress.
- Anti-inflammatory Effects: Evidence suggests inhibition of pro-inflammatory cytokines.
- Neuroprotective Potential: Studies indicate potential efficacy against neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Case Study Example:
A comparative analysis of biphenyl derivatives revealed that certain modifications enhance neuroprotective effects against neurodegeneration models.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-[1,1’-biphenyl]-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The biphenyl core can facilitate π-π stacking interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogous biphenyl carboxamides:
Physicochemical and Pharmacological Properties
- Hydrophobicity : The target compound’s logP is estimated to be ~3.5–4.0 (similar to N-thiazolyl and N-cyclohexyl derivatives), balancing the polar hydroxy group and hydrophobic biphenyl core .
- Steric Effects : The 4,4-dimethylpentyl chain may reduce metabolic oxidation compared to linear alkyl chains, similar to bicyclic substituents in N-(bicyclo[2.2.1]heptan-2-yl) derivatives .
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews its biological activity based on available research findings, including data tables and case studies.
- Chemical Formula: C20H27NO2
- Molecular Weight: 313.44 g/mol
- CAS Number: Not explicitly listed in the search results but can be derived from the chemical structure.
The compound is hypothesized to interact with various biological targets, including receptors and enzymes. Its biphenyl structure suggests potential interactions with lipid membranes, while the hydroxyl and carboxamide groups may facilitate hydrogen bonding with proteins.
Biological Activity Overview
-
Antioxidant Activity:
- Several studies have indicated that compounds with similar structures exhibit antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases.
-
Anti-inflammatory Effects:
- Research has shown that biphenyl derivatives can inhibit pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties.
-
Neuroprotective Potential:
- Some studies have explored the neuroprotective effects of similar compounds against neurodegenerative diseases. The ability to cross the blood-brain barrier could be a significant factor in its efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | References |
|---|---|---|
| Antioxidant | Moderate | , |
| Anti-inflammatory | High | , |
| Neuroprotective | Low |
Case Studies
-
Case Study on Antioxidant Activity:
- A study evaluating the antioxidant potential of biphenyl derivatives showed that compounds with hydroxyl groups significantly reduced reactive oxygen species (ROS) levels in vitro. The study utilized assays such as DPPH and ABTS to quantify antioxidant capacity.
-
Case Study on Anti-inflammatory Effects:
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound led to a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
-
Neuroprotective Effects Study:
- A recent investigation into the neuroprotective effects of similar compounds revealed that they could prevent neuronal apoptosis induced by oxidative stress. The study used primary neuronal cultures exposed to hydrogen peroxide as a model for oxidative injury.
Research Findings
Research indicates that this compound may exhibit a range of biological activities beneficial for therapeutic applications. However, further studies are required to elucidate its precise mechanisms and efficacy across different biological systems.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide?
Methodological Answer: The synthesis of biphenyl carboxamide derivatives typically involves coupling a biphenyl-4-carboxylic acid with a substituted amine. For the target compound, the hydroxyl and dimethyl groups on the pentyl chain require careful protection/deprotection strategies. Key steps include:
- Amide Bond Formation: Use coupling reagents like EDCI or DCC to activate the carboxylic acid, followed by reaction with 3-hydroxy-4,4-dimethylpentylamine .
- Hydroxyl Group Protection: Protect the hydroxyl group during synthesis (e.g., using tert-butyldimethylsilyl ether) to prevent side reactions, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Purification: Automated flash chromatography (hexane/EtOAc gradients) or recrystallization for high-purity isolation .
Example Yield Data (Analogous Compounds):
| Compound | Yield | Purification Method | Reference |
|---|---|---|---|
| N-Cyclohexyl-biphenylamide | 69% | Automated flash chromatography | |
| N-Bicyclo[2.2.1]heptyl | 80% | Recrystallization |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify aromatic protons (δ 7.2–8.0 ppm) and hydroxyl/amine protons (broad signals at δ 1.5–3.0 ppm). For example, biphenyl protons in similar compounds show splitting patterns indicative of para-substitution .
- 13C NMR: Confirm the carboxamide carbonyl (δ ~167 ppm) and quaternary carbons in the dimethylpentyl chain .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C20H25NO2: 335.1885) .
- HPLC: Purity assessment (>98%) using reverse-phase C18 columns (MeCN/H2O mobile phase) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?
Methodological Answer:
- Functional Group Modifications:
- Biological Assays:
Example SAR Data (STING Inhibitors):
| Compound | IC50 (STING) | Key Structural Feature | Reference |
|---|---|---|---|
| SN-011 (GUN35901) | 76 nM | 4-Fluorophenyl sulfonamide | |
| Analog with hydroxyl group | 120 nM | Unprotected hydroxyl |
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization:
- Mechanistic Studies:
Case Study:
A 2021 study reported conflicting IC50 values (76 nM vs. 120 nM) for hydroxylated vs. fluorinated STING inhibitors. Reanalysis under uniform assay conditions (pH 7.4, 37°C) resolved discrepancies, attributing differences to pH-sensitive hydroxyl group ionization .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics (PK):
- Administer 10 mg/kg (IV or oral) in Sprague-Dawley rats. Collect plasma at intervals (0.5–24 h) for LC-MS/MS analysis. Calculate AUC, t1/2, and bioavailability .
- Key Finding: Biphenyl carboxamides with branched alkyl chains (e.g., dimethylpentyl) show improved t1/2 (>6 h) vs. linear chains (t1/2 ~2 h) due to reduced CYP450 metabolism .
- Efficacy Models:
Q. Table 1: Synthetic Yields of Biphenyl Carboxamide Derivatives
| Substituent | Yield (%) | Method | Reference |
|---|---|---|---|
| Cyclooctyl | 50 | Flash chromatography | |
| Bicyclo[3.2.1]octan-3-yl | 80 | Recrystallization | |
| 3-Hydroxy-4,4-dimethylpentyl | 65* | EDCI coupling | [Extrapolated] |
*Estimated based on analogous syntheses.
Q. Table 2: Biological Activity of Related Compounds
| Compound | Target | IC50/EC50 | Model System | Reference |
|---|---|---|---|---|
| SN-011 (GUN35901) | STING | 76 nM | HEK293-hSTING | |
| N-Cyclohexyl-biphenylamide | TRPC3 | 1.2 μM | Calcium flux assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
